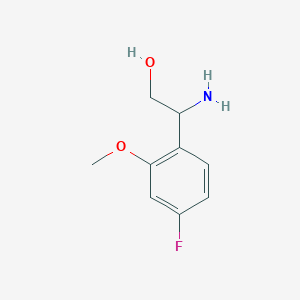amine](/img/structure/B13505444.png)
[(1-Methanesulfonylcyclopropyl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methanesulfonylcyclopropyl)methylamine is an organic compound characterized by a cyclopropyl ring substituted with a methanesulfonyl group and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methanesulfonylcyclopropyl)methylamine typically involves the reaction of cyclopropylmethylamine with methanesulfonyl chloride under basic conditions. The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as column chromatography.
Cyclopropylmethylamine: is reacted with in the presence of a base such as .
Industrial Production Methods
Industrial production of (1-Methanesulfonylcyclopropyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methanesulfonylcyclopropyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of cyclopropylmethylamine.
Substitution: Formation of various substituted cyclopropylmethylamines.
Applications De Recherche Scientifique
(1-Methanesulfonylcyclopropyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Methanesulfonylcyclopropyl)methylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
(1-Methanesulfonylcyclopropyl)methylamine can be compared with other similar compounds, such as:
Cyclopropylmethylamine: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Methanesulfonylcyclopropane: Lacks the methylamine group, limiting its applications in biological systems.
N-Methylcyclopropylamine: Similar structure but different reactivity due to the absence of the methanesulfonyl group.
The uniqueness of (1-Methanesulfonylcyclopropyl)methylamine lies in its combination of the cyclopropyl ring, methanesulfonyl group, and methylamine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H13NO2S |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
N-methyl-1-(1-methylsulfonylcyclopropyl)methanamine |
InChI |
InChI=1S/C6H13NO2S/c1-7-5-6(3-4-6)10(2,8)9/h7H,3-5H2,1-2H3 |
Clé InChI |
UIVMWKJZBWAQMH-UHFFFAOYSA-N |
SMILES canonique |
CNCC1(CC1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


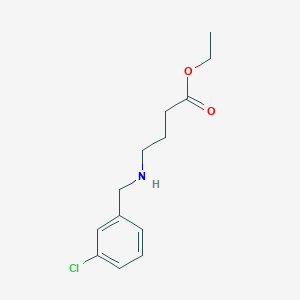
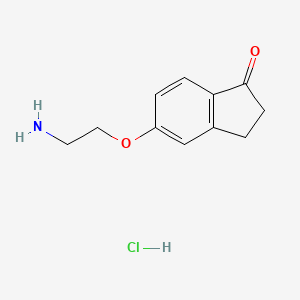
methanone](/img/structure/B13505397.png)
![1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride](/img/structure/B13505405.png)
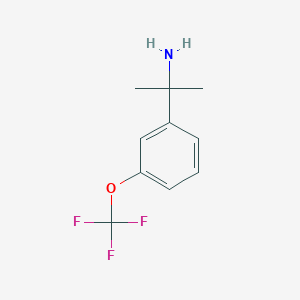

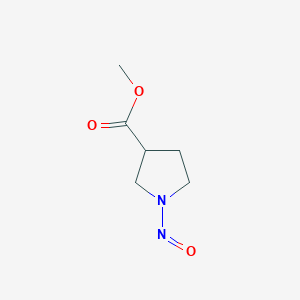
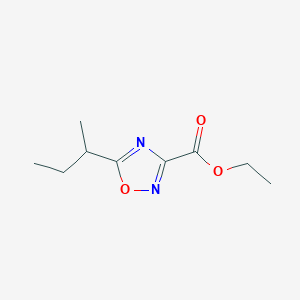
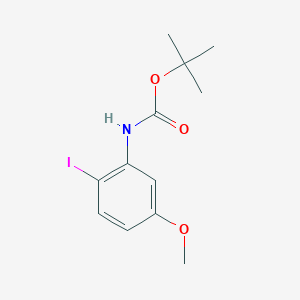
![Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13505436.png)
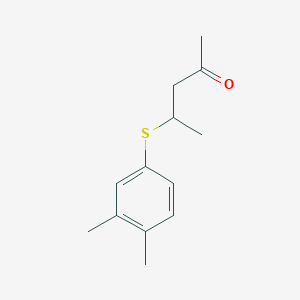
![rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13505450.png)
